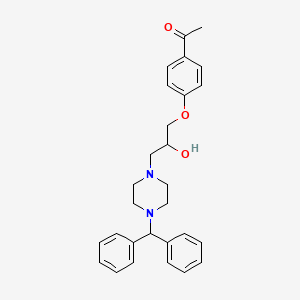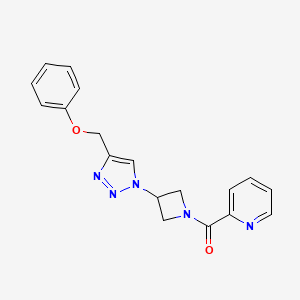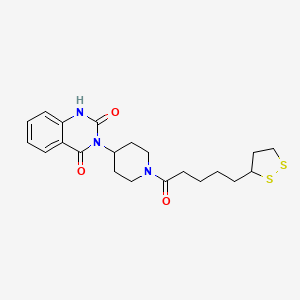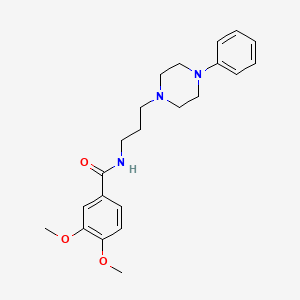![molecular formula C16H24N4O2S B2956302 8-[(Z)-but-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione CAS No. 329700-89-2](/img/structure/B2956302.png)
8-[(Z)-but-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(Z)-but-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione is a chemical compound that belongs to the group of purine derivatives. It is also known as Dipyridamole, which is a medication used to prevent blood clots in people who have had heart valve replacements. In recent years, scientific research has focused on the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
作用機序
The mechanism of action of 8-[(Z)-but-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione involves inhibition of the enzyme phosphodiesterase, which increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to vasodilation and inhibition of platelet aggregation, which helps prevent blood clots.
Biochemical and Physiological Effects:
8-[(Z)-but-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to improve endothelial function and reduce oxidative stress.
実験室実験の利点と制限
One of the advantages of using 8-[(Z)-but-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione in lab experiments is its high solubility in water, which makes it easy to administer. It also has a low toxicity profile, which makes it safe for use in animal studies. However, one of the limitations is that it has a short half-life, which can make it difficult to maintain therapeutic levels in the body.
将来の方向性
There are several future directions for research on 8-[(Z)-but-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione. One area of interest is its potential use in the treatment of cardiovascular disease, particularly in patients with heart failure. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other therapies. Additionally, there is interest in exploring its potential use as a radioprotective agent in cancer treatment. Further research is needed to fully understand the therapeutic potential of this compound.
In conclusion, 8-[(Z)-but-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione is a chemical compound that has been extensively studied for its therapeutic potential. It has anti-inflammatory, anti-cancer, and anti-thrombotic properties and has been used as a diagnostic and radioprotective agent. Further research is needed to fully understand its potential in the treatment of various diseases.
合成法
The synthesis method of 8-[(Z)-but-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione involves the reaction of 2,6-diaminopurine with thionyl chloride to form 2,6-dichloropurine. The 2,6-dichloropurine is then reacted with hexyl mercaptan to form 8-(hexylthio)-2,6-dichloropurine. The final step involves reacting 8-(hexylthio)-2,6-dichloropurine with acetic anhydride and sodium bicarbonate to form 8-[(Z)-but-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione.
科学的研究の応用
8-[(Z)-but-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione has been extensively studied for its therapeutic potential in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-thrombotic properties. It is also used as a diagnostic agent in myocardial perfusion imaging and as a radioprotective agent in cancer treatment.
特性
IUPAC Name |
8-[(Z)-but-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-4-6-8-9-10-20-12-13(17-16(20)23-11-7-5-2)19(3)15(22)18-14(12)21/h5,7H,4,6,8-11H2,1-3H3,(H,18,21,22)/b7-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEQPGQLECPUPD-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCC=CC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN1C2=C(N=C1SC/C=C\C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-cyclopropyl-6-methylpyrimidine-4-carboxamide](/img/structure/B2956227.png)

![2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide](/img/structure/B2956234.png)

![(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2956236.png)
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-cyclopentylacetamide](/img/structure/B2956237.png)
![3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B2956238.png)


